4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Overview
Description
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1373920-92-3 . It has a molecular weight of 203.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,1H3 . This indicates that the molecule consists of a benzonitrile group with fluorine and trifluoromethyl substituents.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that trifluoromethylbenzonitrile compounds can participate in various chemical reactions. For instance, 4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Organic Synthesis
The compound has been used in the development of selective continuous flow iodination processes. For example, the iodination of similar compounds via C–H lithiation followed by treatment with iodine under continuous flow conditions has been described. Such methodologies are crucial for synthesizing regioisomers of fluorinated benzonitriles, which are important intermediates in the synthesis of complex organic molecules (Dunn et al., 2018).
Material Science
In material science, perfluorinated compounds like 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile have been investigated for their potential applications. For instance, perfluorinated compounds have been used as additives in polymer solar cells to enhance power conversion efficiencies. The incorporation of such compounds can lead to significant improvements in the performance of solar cells, indicating their value in the development of advanced photovoltaic materials (Jeong et al., 2011).
High Voltage Battery Applications
Another application is in the field of high voltage lithium-ion batteries, where compounds like 4-(Trifluoromethyl)-benzonitrile have been used as novel electrolyte additives. These additives can significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, which is a critical factor in the performance and longevity of high voltage batteries (Huang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds . .
Mode of Action
It participates in nickel-catalyzed arylcyanation reactions , which suggests it may interact with its targets through the formation of carbon-nitrogen bonds.
Pharmacokinetics
Its physical properties such as its melting point (39-41 °c), boiling point (80-81 °c/20 mmhg), and density (1278 g/mL at 25 °C) suggest that it may have specific ADME properties .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, which are important in the treatment of high cholesterol . The nature of these interactions often involves the binding of the compound to specific active sites on enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of CETP inhibitors suggests that it may impact lipid metabolism and transport within cells . Additionally, its interactions with cellular proteins can lead to changes in gene expression, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and gene expression. The compound’s unique structure allows it to interact with various molecular targets, leading to diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is generally stable at ambient temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of CETP and the subsequent reduction of cholesterol levels . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal metabolic processes, and potential organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. The compound’s role in the synthesis of CETP inhibitors indicates its involvement in lipid metabolism . Additionally, its interactions with other metabolic enzymes can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDUSUXBSSXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234020 | |
Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-92-3 | |
Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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